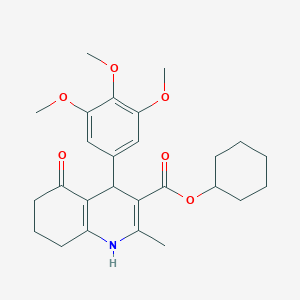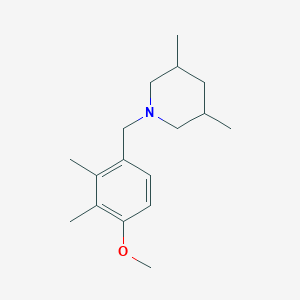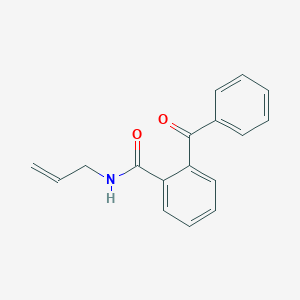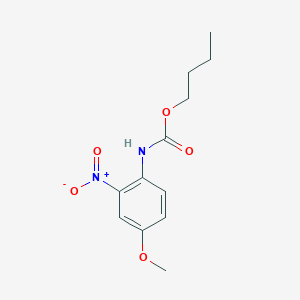![molecular formula C18H18FN7O B5176656 N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B5176656.png)
N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl-pyridazinyl moiety, and a piperazine carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolyl-pyridazinyl intermediate: This step involves the reaction of 2-fluorophenylhydrazine with a suitable pyridazine derivative under controlled conditions to form the pyrazolyl-pyridazinyl intermediate.
Coupling with piperazine: The intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperazine derivative.
Carboxamide formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery programs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking the natural ligand.
Vergleich Mit ähnlichen Verbindungen
- N-(2-chlorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
- N-(2-bromophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
- N-(2-methylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Uniqueness: The uniqueness of N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide lies in the presence of the fluorophenyl group. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes it distinct from its analogs with different substituents on the phenyl ring.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-14-4-1-2-5-15(14)21-18(27)25-12-10-24(11-13-25)16-6-7-17(23-22-16)26-9-3-8-20-26/h1-9H,10-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMSSJCQOOPDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}butanoic acid](/img/structure/B5176581.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5176582.png)


![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B5176609.png)
![7-allyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5176610.png)
![N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5176616.png)

![2-(3-{[(4Z)-2,5-Dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-YL)-N-phenylacetamide](/img/structure/B5176623.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176627.png)
![2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE](/img/structure/B5176633.png)
![N-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-N'-phenylthiourea](/img/structure/B5176637.png)

